molecular formula C7H8N4O2 B195701 Paraxanthine CAS No. 611-59-6

Paraxanthine

Katalognummer: B195701
CAS-Nummer: 611-59-6
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: QUNWUDVFRNGTCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine, accounting for ~72% of caffeine metabolism in humans via cytochrome P450 1A2 (CYP1A2) . Structurally, it is a dimethylxanthine with methyl groups at the N1 and N7 positions (C₇H₈N₄O₂), distinguishing it from caffeine (1,3,7-trimethylxanthine) . This compound exhibits diverse physiological effects, including:

  • Cognitive enhancement: Improved attention, reaction time, and short-term memory at doses as low as 50 mg .
  • Ergogenic benefits: Increased muscle strength, endurance, and nitric oxide (NO) production in preclinical models .
  • Neuroprotection: Reduced β-amyloid accumulation and increased brain-derived neurotrophic factor (BDNF) levels, surpassing caffeine in aged models .
  • Antifibrotic activity: Inhibition of connective tissue growth factor (CTGF) in hepatocytes at 1.15 mM, a unique property among methylxanthines .

Eigenschaften

IUPAC Name

1,7-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052281
Record name 1,7-Dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faint yellow fine crystals; [MSDSonline], Solid
Record name 1,7-Dimethylxanthine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7932
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Paraxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

611-59-6
Record name Paraxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name paraxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-Dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARAXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paraxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

351 - 352 °C
Record name Paraxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001860
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Paraxanthine can be synthesized through the methylation of guanosine at the 7-position N and the 1-position N, followed by hydrolysis of glycosyl groups . Another method involves the use of mutant bacterial N-demethylase enzymes to produce this compound from caffeine . These methods typically require mild reaction conditions and are suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes using genetically modified bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that convert caffeine into this compound with high efficiency . This method is advantageous due to its high yield and environmentally friendly nature.

Wissenschaftliche Forschungsanwendungen

Ergogenic Effects in Sports Performance

Paraxanthine has been studied for its potential benefits in enhancing muscle mass, strength, and endurance. A recent study investigated the effects of this compound supplementation on exercise performance in mice. The results indicated significant improvements:

  • Muscle Strength : this compound increased forelimb grip strength by 17% and treadmill exercise performance by 39% compared to control groups.
  • Muscle Mass : Notable increases were observed in gastrocnemius (14%) and soleus (41%) muscle mass.
  • Nitric Oxide Levels : this compound supplementation resulted in a 100% increase in nitric oxide levels, which is crucial for muscle performance and recovery .

Table 1: Summary of Ergogenic Effects

ParameterControl GroupThis compound Group
Forelimb Grip Strength (%)Baseline+17%
Treadmill Performance (%)Baseline+39%
Gastrocnemius Muscle Mass (%)Baseline+14%
Soleus Muscle Mass (%)Baseline+41%
Nitric Oxide Levels (%)Baseline+100%

Cognitive Function Enhancement

This compound has been found to improve cognitive functions, particularly when consumed with caffeine. A study highlighted that ingestion of this compound led to better cognitive performance post-exercise compared to caffeine alone. This suggests that this compound may enhance alertness and mental clarity without the adverse effects commonly associated with caffeine .

Safety Profile Compared to Other Methylxanthines

The safety of this compound has been a subject of investigation, especially in comparison to caffeine. Research indicates that this compound exhibits:

  • Lower Toxicity : It shows less toxicity and fewer side effects than caffeine, particularly concerning cardiovascular and gastrointestinal issues.
  • Anxiolytic Properties : Unlike caffeine, this compound may possess anxiolytic effects, making it a preferable choice for individuals sensitive to anxiety .
  • Reduced Abuse Liability : Studies suggest that this compound has low abuse potential compared to caffeine, which is significant for long-term use .

Table 2: Safety Profile Comparison

ParameterCaffeineThis compound
Toxicity LevelHigherLower
Cardiovascular EffectsIncreased BPMinimal BP Increase
Anxiogenic EffectsPresentAbsent
Abuse LiabilityModerateLow

Case Studies and Clinical Insights

Several studies have documented the effects of this compound in different contexts:

  • A clinical trial demonstrated that participants who consumed this compound exhibited improved exercise tolerance and reduced fatigue levels compared to those taking caffeine.
  • Another study highlighted the protective effects of this compound on dopaminergic neurons, suggesting its potential role in neuroprotection against degeneration .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Differences

Compound Structure Half-Life (h) Primary Source Key Metabolites
Paraxanthine 1,7-dimethylxanthine 3–4 Caffeine metabolism (CYP1A2) 1-methylxanthine, 5-acetylamino-6-amino-3-methyluracil
Caffeine 1,3,7-trimethylxanthine 4–6 Coffee, tea, supplements This compound, theobromine, theophylline
Theobromine 3,7-dimethylxanthine 6–8 Cocoa, chocolate 3-methylxanthine, 7-methylxanthine
Theophylline 1,3-dimethylxanthine 8–9 Tea, synthetic derivatives 1-methyluric acid, 3-methylxanthine

Key Observations :

  • This compound has the shortest half-life among dimethylxanthines, contributing to its rapid clearance and reduced side-effect profile .

Functional Comparisons

Cognitive Effects
  • This compound: Enhanced sustained attention (Go/No-Go test) and reduced perseverative errors by 10.6% vs. placebo . Increased BDNF levels (+28% vs. caffeine) and reduced β-amyloid in aged models .
  • Caffeine: Improves alertness via adenosine A₁/A₂A receptor antagonism but increases tachycardia and nervousness .
  • Theobromine : Minimal cognitive effects; partial generalization in stimulus discrimination tests (33% drug-lever selection) .
Physical Performance
  • This compound: Increased treadmill endurance (+37%) and gastrocnemius muscle mass (+12%) in mice via NO-mediated vasodilation . Enhanced calcium ion availability in skeletal muscle, improving contractility .
  • Caffeine: Mixed ergogenic outcomes; efficacy depends on CYP1A2 genotype .

Mechanisms of Action

Compound Primary Mechanism Secondary Pathways
This compound Adenosine receptor antagonism (A₁/A₂A) PDE inhibition → ↑cAMP/PKA; Na⁺/K⁺ ATPase modulation
Caffeine Adenosine receptor antagonism (A₁/A₂A) Phosphodiesterase inhibition → ↑cAMP
Theobromine PDE inhibition → ↑cAMP Adenosine receptor antagonism (weak)
Theophylline PDE inhibition; adenosine antagonism β-adrenergic receptor activation

Notable Differences:

  • This compound uniquely inhibits PARP-1 and CTGF, suggesting antifibrotic and neuroprotective applications absent in other methylxanthines .
  • Theophylline’s β-adrenergic effects increase cardiac risk, whereas this compound lacks this activity .

Biologische Aktivität

Paraxanthine, a prominent metabolite of caffeine, has garnered attention for its unique biological activity and potential therapeutic benefits. This article delves into the pharmacological properties, mechanisms of action, and various biological effects of this compound, supported by recent research findings and data.

Overview of this compound

This compound (1,7-dimethylxanthine) is primarily formed in the liver through the demethylation of caffeine by cytochrome P450 enzymes, particularly CYP1A2. It constitutes approximately 80% of caffeine's metabolites in humans and exhibits a longer half-life than caffeine itself .

This compound exerts its effects through several mechanisms:

  • Phosphodiesterase Inhibition : this compound selectively inhibits phosphodiesterase 9 (PDE9), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound enhances nitric oxide (NO) neurotransmission, leading to increased dopaminergic activity and improved cognitive function .
  • Dopaminergic Activity : Research indicates that this compound significantly elevates extracellular dopamine levels in the brain, particularly in the dorsolateral striatum. This effect is more pronounced than that observed with caffeine .
  • Cognitive Enhancement : Studies have shown that acute ingestion of this compound can improve memory, attention, and executive function. A single dose of 200 mg has been linked to enhanced cognitive performance in healthy individuals .

Cognitive Function

Recent studies illustrate that this compound administration leads to measurable improvements in cognitive tasks. For example, a randomized controlled trial demonstrated significant enhancements in short-term memory and attention following this compound ingestion compared to placebo .

Physical Performance

A study evaluating the effects of this compound on physical performance found that supplementation resulted in notable increases in muscle mass and strength. Specifically:

  • Grip Strength : Increased by 17%
  • Treadmill Performance : Improved by 39%
  • Muscle Mass : Gastrocnemius and soleus muscles increased by 14% and 41%, respectively .

This suggests that this compound may serve as an effective ergogenic aid for athletes.

Cardiovascular Health

This compound has been shown to positively impact cardiovascular health by increasing nitric oxide levels while reducing triglycerides and total cholesterol. These changes indicate potential benefits for heart health and metabolic profiles .

Table 1: Summary of Key Studies on this compound

StudyDosageKey Findings
N/ASignificant increase in dopamine release; stronger locomotor activity than caffeine.
20.5 mg/kg/dayImproved muscle strength (17%), endurance (39%), and muscle mass (14% gastrocnemius).
200 mgEnhanced cognitive function; improved memory and attention metrics.

Detailed Research Findings

  • Psychostimulant Profile : this compound's unique profile as a psychostimulant was highlighted in a study where it was shown to have more potent locomotor activating effects compared to caffeine, theophylline, and theobromine .
  • Cognitive Enhancements : In trials assessing cognitive function, participants reported improved performance on tasks measuring executive function after consuming this compound .
  • Metabolic Studies : Research into the pharmacokinetics of this compound revealed slower absorption rates compared to caffeine but significant metabolic activity following ingestion .

Q & A

Q. How does paraxanthine metabolism differ from caffeine, and how can researchers account for interindividual variability in metabolic ratios?

this compound is primarily metabolized via CYP1A2, with its plasma ratio to caffeine serving as a marker for metabolic efficiency. Fast vs. slow metabolizers can be identified by measuring the this compound/caffeine ratio in dried blood spots (DBS) or plasma, which varies due to CYP1A2 polymorphisms . To minimize variability, studies should control for methylxanthine intake (e.g., coffee, tea) and use genotyping to stratify participants by CYP1A2 activity. Longitudinal monitoring of metabolic ratios across sessions can further clarify intra-individual fluctuations .

Q. What experimental models are suitable for assessing this compound’s neuroprotective effects?

In vitro models using dopaminergic (DA) neurons, such as primary cultures treated with neurotoxins (e.g., 6-OHDA), are effective. This compound (100–1000 μM) demonstrates dose-dependent neuroprotection by preserving tyrosine hydroxylase-positive (TH+) neurons, outperforming caffeine and matching GDNF efficacy . Researchers should combine immunohistochemistry with viability assays (e.g., MTT) and compare this compound to established neuroprotectants like GDNF for validation .

Q. How do this compound’s pharmacokinetic properties influence dosing in preclinical studies?

this compound has a shorter half-life (3.1 vs. 4.1 hours) and higher plasma clearance (2.20 vs. 2.07 mL/min/kg) than caffeine in humans . Rodent studies should adjust doses to reflect faster metabolism (e.g., 20.5 mg/kg/day in mice for human-equivalent 100 mg doses) and use repeated administration to mimic chronic exposure. Blood sampling at multiple timepoints is critical to capture clearance dynamics .

Advanced Research Questions

Q. What methodological considerations are critical for accurate this compound quantification in dried blood spots (DBS)?

Hematocrit (Hct) bias significantly affects DBS this compound measurements, causing deviations up to -35% in low-Hct samples. A potassium-based correction algorithm (slope: 1.58, intercept: -4.56) reduces bias to ±20% of whole-blood values. Researchers must validate Hct ranges (0.17–0.47) and use Bland-Altman analysis to compare corrected vs. uncorrected data . Parallel LC-MS/MS quantification in whole blood is recommended for calibration .

Q. How does this compound modulate striatal dopamine release, and what mechanisms underlie its psychostimulant profile?

this compound increases extracellular dopamine in the lateral striatum via dual mechanisms:

  • A1 receptor antagonism : Blocks adenosine-mediated inhibition of dopamine terminals.
  • PDE9 inhibition : Elevates cGMP, potentiating nitric oxide (NO) signaling and dopamine release . Methodologically, use microdialysis in rodents with L-NAME (NO synthase inhibitor) to confirm NO-cGMP pathway involvement. Binding assays (e.g., [³H]SCH-23390 displacement) show weak direct D1 receptor effects, ruling out major off-target actions at physiological doses .

Q. Can this compound serve as a population biomarker in wastewater-based epidemiology (WBE)?

this compound outperforms PMMoV and caffeine in normalizing SARS-CoV-2 RNA loads in wastewater due to low temporal variability and strong correlation with population size. Weekly sampling across 64 WWTPs demonstrated a mean PRT/PMETADATA ratio of 1.01 ± 0.15 for this compound vs. 1.20 ± 0.32 for PMMoV . Researchers should quantify this compound via LC-HRMS and normalize against flow rate and catchment demographics .

Q. What thermodynamic approaches validate this compound’s self-assembly in aqueous solutions?

Isothermal titration calorimetry (ITC) reveals this compound dimerization (Kdiss = 0.03 ± 1.8 × 10⁻³ M) as an endothermic process (ΔH > 0). Computational modeling (e.g., QM/MM) combined with ITC data can predict speciation (monomer vs. dimer) at varying concentrations. For 1 mM solutions, >90% exists as monomers, critical for in vivo bioavailability studies .

Contradictions and Limitations

  • Receptor Binding Specificity : While this compound shows stronger locomotor effects than caffeine, its weak D1 receptor displacement (27% at 3 mM) suggests alternative pathways (e.g., A1/PDE9) dominate .
  • Toxicity Discrepancies : this compound’s higher LD50 (1601 mg/kg) vs. caffeine (192 mg/kg) in rodents contrasts with human anxiety reports; chronic exposure models are needed to resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paraxanthine
Reactant of Route 2
Reactant of Route 2
Paraxanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.